7a-methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium
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Overview
Description
7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium: is a complex organic compound with a molecular formula of C14H17N3O3. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, reduction can produce amino derivatives, and substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism by which 7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes. In cancer research, the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1H-benzimidazole: Shares a similar core structure but lacks the methyl and oxido groups, resulting in different reactivity and applications.
4-Nitrobenzimidazole: Another related compound with distinct properties due to the absence of the tetrahydrobenzimidazole ring.
Uniqueness
Its combination of a nitrophenyl group, methyl group, and oxido functionality distinguishes it from other benzimidazole derivatives .
Properties
IUPAC Name |
7a-methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-14-9-3-2-4-12(14)15-13(16(14)18)10-5-7-11(8-6-10)17(19)20/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWWXUZIOIDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=NC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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